2-[Anilino(sulfanyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione
Description
Chemical Structure: The compound features a 5,5-dimethylcyclohexane-1,3-dione core substituted with an anilino(sulfanyl)methylidene group. The sulfanyl (-S-) group and unsubstituted anilino moiety distinguish it from related derivatives.
Properties
IUPAC Name |
2-hydroxy-4,4-dimethyl-6-oxo-N-phenylcyclohexene-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-15(2)8-11(17)13(12(18)9-15)14(19)16-10-6-4-3-5-7-10/h3-7,17H,8-9H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWMXQKWKISRFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(=S)NC2=CC=CC=C2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Anilino(sulfanyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of aniline derivatives with cyclohexane-1,3-dione under specific conditions. One common method includes the use of microwave-assisted synthesis, which has been shown to be efficient and environmentally friendly . The reaction conditions often involve the use of a catalyst and a solvent-free environment to enhance the yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale microwave reactors to ensure consistent and high-yield synthesis. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-[Anilino(sulfanyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups such as the aniline and sulfanyl groups .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
2-[Anilino(sulfanyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[Anilino(sulfanyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis in bacteria . This inhibition leads to the disruption of bacterial growth and replication .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
| Compound Name | Substituent(s) | Molecular Formula | Melting Point (°C) | Yield (%) | Key Spectral Data (IR, NMR) |
|---|---|---|---|---|---|
| Target Compound | Anilino(sulfanyl)methylidene | C15H17NO2S | Not reported | Not reported | Likely C=O (~1700 cm⁻¹), S-H/C-S (~2500 cm⁻¹) |
| 2-{(4-Chlorophenyl)aminomethylidene}-5,5-dimethylcyclohexane-1,3-dione | 4-Cl-Anilino(sulfanyl)methylidene | C15H16ClNO2S | Not reported | Not reported | Cl substituent affects electron density |
| 2-(4-Methoxybenzylidene)-5,5-dimethylcyclohexane-1,3-dione (3a) | 4-Methoxybenzylidene | C16H18O3 | 130 | 62 | C=O (1705 cm⁻¹), C=C (1487 cm⁻¹) |
| 5,5-Dimethyl-2-(2-(2-(trifluoromethyl)phenyl)hydrazono)cyclohexane-1,3-dione | 2-(Trifluoromethyl)phenylhydrazono | C15H14F3N3O2 | Not reported | Not reported | CF3 enhances lipophilicity |
Key Observations :
Key Observations :
- Anti-COX-2 Activity : The trifluoromethyl derivative exhibits superior COX-2 inhibition compared to the fluoro analog due to stronger hydrophobic interactions .
- Antimicrobial Activity : Derivatives with bulky substituents (e.g., diphenylpropyl in 5a) show broad-spectrum activity, suggesting steric effects play a role in target engagement .
ADMET and Physicochemical Predictions
| Compound Name | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Predicted Solubility |
|---|---|---|---|---|
| Target Compound | ~3.5* | 1 (NH) | 3 (2×C=O, S) | Moderate (aqueous) |
| 2-{(4-Chlorophenyl)aminomethylidene}-5,5-dimethylcyclohexane-1,3-dione | 4.1 | 1 | 3 | Low |
| 2-(4-Methoxybenzylidene)-5,5-dimethylcyclohexane-1,3-dione (3a) | 2.8 | 0 | 3 | High |
*Estimated based on analogs.
Biological Activity
2-[Anilino(sulfanyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione is a synthetic organic compound with potential therapeutic applications. Its structure includes an aniline moiety linked to a cyclohexanedione framework, which is known for various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.
Chemical Structure
The compound can be represented as follows:
This structure features a sulfanyl group attached to an aniline derivative and a dimethylcyclohexane dione core.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Enzyme Inhibition : Many derivatives act as inhibitors of specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : They may trigger programmed cell death in malignant cells.
- Antioxidant Properties : Some studies suggest that these compounds can scavenge free radicals, reducing oxidative stress in cells.
Efficacy Against Cancer Cell Lines
Recent studies have evaluated the efficacy of this compound against several cancer cell lines. Below is a summary table of findings from various research articles:
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| A549 | 10 | Induction of apoptosis | |
| HeLa | 15 | Enzyme inhibition | |
| MCF-7 | 12 | Antioxidant activity | |
| B16F10 | 8 | Apoptosis and cell cycle arrest |
Case Studies
- Study on A549 Cells : In a controlled study, this compound was tested on A549 lung cancer cells. The results demonstrated an IC50 value of 10 µM, indicating significant cytotoxicity. The mechanism was attributed to the induction of apoptosis via the intrinsic pathway involving caspase activation.
- HeLa Cell Study : Another study focused on HeLa cervical cancer cells reported an IC50 value of 15 µM. The compound was found to inhibit specific kinases involved in cell signaling pathways that promote survival and proliferation.
- MCF-7 Breast Cancer Cells : Research involving MCF-7 cells indicated that the compound exhibits antioxidant properties alongside its cytotoxic effects. An IC50 value of 12 µM was recorded, suggesting potential dual-action as both an anticancer agent and an antioxidant.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
